Bis[2-(6-amino-9H-purin-9-yl)ethyl] pentanedioate
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Overview
Description
Bis[2-(6-amino-9H-purin-9-yl)ethyl] pentanedioate is a compound that features two 6-amino-9H-purin-9-yl (adenine) groups linked by a pentanedioate (glutarate) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(6-amino-9H-purin-9-yl)ethyl] pentanedioate typically involves the alkylation of adenine derivatives. One common method starts with the preparation of 2-(6-amino-9H-purin-9-yl)ethanol, which is then reacted with glutaric anhydride under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using phase transfer catalysis to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Bis[2-(6-amino-9H-purin-9-yl)ethyl] pentanedioate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The purine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted purine derivatives .
Scientific Research Applications
Bis[2-(6-amino-9H-purin-9-yl)ethyl] pentanedioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA and RNA interactions due to the presence of adenine groups.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of Bis[2-(6-amino-9H-purin-9-yl)ethyl] pentanedioate involves its interaction with molecular targets such as enzymes and nucleic acids. The adenine groups can form hydrogen bonds with nucleic acids, potentially interfering with DNA and RNA synthesis. This interaction can inhibit the replication of viruses and the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A similar compound with antiviral properties, used to treat herpes infections.
Ganciclovir: Another antiviral compound used to treat cytomegalovirus infections.
Adefovir: An antiviral compound used to treat hepatitis B infections
Uniqueness
Bis[2-(6-amino-9H-purin-9-yl)ethyl] pentanedioate is unique due to its specific structure, which allows it to interact with nucleic acids in a distinct manner. This unique interaction makes it a valuable compound for research in antiviral and anticancer therapies .
Properties
CAS No. |
62081-15-6 |
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Molecular Formula |
C19H22N10O4 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
bis[2-(6-aminopurin-9-yl)ethyl] pentanedioate |
InChI |
InChI=1S/C19H22N10O4/c20-16-14-18(24-8-22-16)28(10-26-14)4-6-32-12(30)2-1-3-13(31)33-7-5-29-11-27-15-17(21)23-9-25-19(15)29/h8-11H,1-7H2,(H2,20,22,24)(H2,21,23,25) |
InChI Key |
LNCWGXGOQHSGAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCOC(=O)CCCC(=O)OCCN3C=NC4=C(N=CN=C43)N)N |
Origin of Product |
United States |
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